
Tetrauret
Overview
Description
Tetrauret is a compound known for its unique properties and applications in various fields. It is a type of oligomeric urea, which is a class of compounds formed by the polymerization of urea molecules. This compound is particularly noted for its ability to form strong hydrogen-bond networks, making it valuable in the development of self-healing materials and other advanced applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrauret can be synthesized through the thermal reaction of citric acid and urea. This process involves heating the reactants to high temperatures, which leads to the formation of oligomeric ureas, including this compound. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where citric acid and urea are mixed and heated under controlled conditions. The reaction is typically carried out in the melt phase, and the products are subsequently purified through solvent extraction and column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetrauret undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted ureas .
Scientific Research Applications
Tetrauret has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrauret is primarily based on its ability to form strong hydrogen-bond networks. These networks enable this compound to self-heal and maintain structural integrity under various conditions. The molecular targets and pathways involved in its action include the re-association of non-covalent interactions and the stimuli-responsive opening and closing of the supramolecular binding units .
Comparison with Similar Compounds
Similar Compounds
Tetrauret is similar to other oligomeric ureas, such as biuret and triuret. These compounds share similar structural features and hydrogen-bonding capabilities .
Uniqueness
What sets this compound apart from its counterparts is its higher thermal stability and the ability to form more complex hydrogen-bond networks. This makes it particularly valuable in applications requiring high-performance materials with self-healing properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including strong hydrogen-bonding capabilities and thermal stability, make it a valuable material for developing advanced technologies.
Properties
IUPAC Name |
1-carbamoyl-3-(carbamoylcarbamoyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O4/c5-1(10)7-3(12)9-4(13)8-2(6)11/h(H7,5,6,7,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQZQLYGXXOJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)NC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307038 | |
| Record name | Triimidotetracarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-68-8 | |
| Record name | Triimidotetracarbonic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6054-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triimidotetracarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



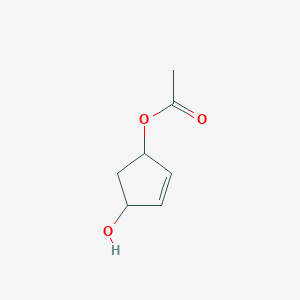
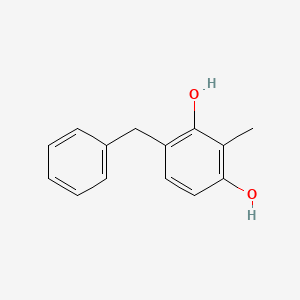

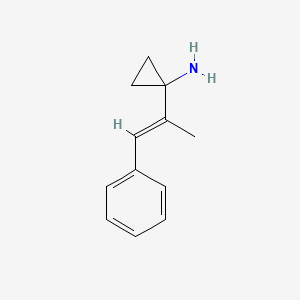
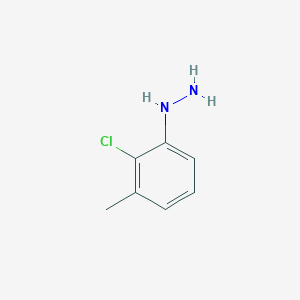
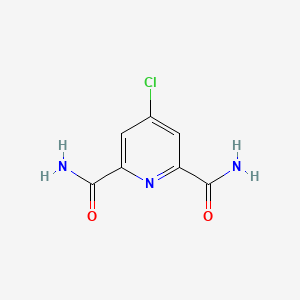
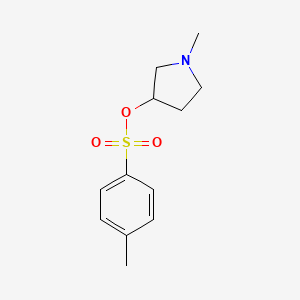
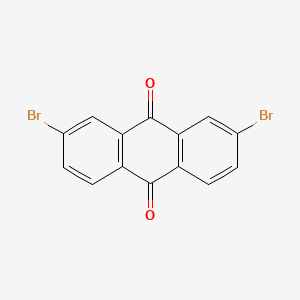


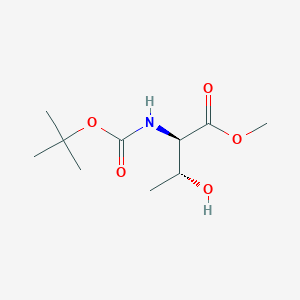
![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)

